N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-17(13-4-2-1-3-5-13)20-14-6-8-15(9-7-14)22-16-12-18-10-11-19-16/h1-2,10-15H,3-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCARAUBAFCRJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : To synthesize this compound, one may start with pyrazine-2-ol, reacting it with an appropriate cyclohexyl halide under basic conditions to form the ether linkage. This intermediate can then undergo amide bond formation with cyclohex-3-enecarboxylic acid or its derivatives. Reaction conditions typically involve the use of coupling agents such as EDCI (ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: : Scaling up for industrial production necessitates optimized conditions ensuring high yield and purity. Utilizing continuous flow reactors and employing green chemistry principles can enhance the efficiency and sustainability of the process. Robust purification techniques like recrystallization or column chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It might undergo oxidation at the cyclohexene ring to form epoxides or other oxidized derivatives.
Reduction: : The cyclohexene ring can be hydrogenated to form a more saturated derivative.
Substitution: : Various substitutions could occur on the pyrazine ring using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents such as m-CPBA (meta-Chloroperoxybenzoic acid).
Reducing agents like H2/Pd-C (hydrogenation with palladium on carbon).
Halogenating reagents for substitution reactions.
Major Products: : Products from these reactions can include epoxides, saturated amides, and halogenated pyrazine derivatives, each with potentially distinct biological activities.
Scientific Research Applications
Chemistry: : It can be a valuable intermediate in organic synthesis, providing pathways to more complex molecules.
Biology: : Its structural features may enable it to interact with various biological targets, suggesting potential as a lead compound in drug discovery.
Medicine: : Could exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects, depending on its interaction with biological molecules.
Industry: : Might be used in the synthesis of specialty chemicals or as a building block in the production of advanced materials.
Mechanism of Action
Molecular Targets and Pathways: : The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide exerts its effects likely involves binding to specific proteins or enzymes. The pyrazine ring, known for its electron-rich nature, may enable interactions with DNA or various enzymes, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Table 1: Key Molecular Properties of Analogs
*The target compound’s molecular formula and weight are inferred based on structural analogs.
Detailed Comparative Analysis
Core Scaffold and Substituent Effects
- Target vs. The thiophene analog (303.4 g/mol) is slightly lighter than the target (~305.4 g/mol) due to sulfur’s atomic weight offsetting the smaller carbon framework.
Target vs. Morpholine-4-carboxamide Analog :
The morpholine substituent increases polarity and hydrogen-bonding capacity compared to the cyclohexene group, likely improving aqueous solubility. However, this may reduce membrane permeability. The morpholine analog has a higher molecular weight (306.36 g/mol) due to additional nitrogen and oxygen atoms.Target vs. Pyrazolo-pyrimidine Analog :
The pentyloxy chain and pyrazolo-pyrimidine core in ’s compound significantly increase molecular weight (358.48 g/mol) and lipophilicity, suggesting divergent pharmacokinetic profiles compared to the target.Target vs. Piperidine-pyrimidine Analog :
The piperidine-pyrimidine group introduces basicity and a flexible linker, which may alter binding kinetics in enzyme inhibition. Despite similar molecular weights (~300–305 g/mol), the spatial arrangement of substituents differs markedly.
Inferred Physicochemical Properties
- Hydrophobicity : Cyclohexene and pyrazine in the target compound likely confer moderate lipophilicity, intermediate between the thiophene (more polar due to sulfur) and pentyloxy-pyrazolo-pyrimidine (highly lipophilic) analogs.
- Solubility : The absence of polar groups (e.g., morpholine) in the target suggests lower aqueous solubility compared to the morpholine-4-carboxamide analog .
Research Implications and Limitations
The structural comparisons highlight:
- Bioactivity : Pyrazine and pyrimidine motifs are common in kinase inhibitors; substituent variations could modulate target selectivity .
- Synthetic Feasibility : The trans-cyclohexyl scaffold may impose stereochemical challenges during synthesis, as seen in analogs requiring specific coupling strategies .
Biological Activity
N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl backbone with a pyrazin-2-yloxy substituent and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 341.41 g/mol. The presence of these functional groups suggests possible interactions with various biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Cyclohexyl Ring | Provides hydrophobic interactions |
| Pyrazin-2-yloxy Group | May enhance receptor binding |
| Carboxamide Functionality | Potential for hydrogen bonding with biological targets |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a modulator of specific receptors or enzymes involved in physiological processes.
The compound is believed to interact with various biological pathways, potentially affecting:
- Enzyme Inhibition : May inhibit specific enzymes, influencing metabolic pathways.
- Receptor Modulation : Could act as a ligand for certain receptors, impacting cell signaling.
Potential Applications
This compound has potential applications in:
- Drug Development : As a candidate for therapeutic agents targeting specific diseases.
- Research Tools : For studying biological mechanisms and pathways.
In Vivo Studies
Research has indicated that compounds similar in structure to this compound can exhibit notable effects on animal models. For instance:
- Food Intake Regulation : Some related compounds have shown promise in reducing food intake in rodent models, suggesting potential applications in obesity treatment.
- Erectile Function Enhancement : Certain analogs have been linked to improved erectile function in animal studies, indicating possible therapeutic avenues for sexual health.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-acetamido-N-(cyclohexyl)acetamide | Lacks pyrazinyl group | Simpler structure may lead to different activity |
| N-(4-pyrazinyl)acetamide | Lacks cyclohexyl group | May exhibit different solubility and stability |
| 2-hydroxyethyl [(1R,2S,5R)-5-methyl-cyclohexane] | Contains cyclohexane | Different application potential due to distinct properties |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Cyclohexyl Intermediate : Starting from cyclohexane derivatives through halogenation or hydroxylation.
- Attachment of Pyrazine Moiety : Utilizing nucleophilic substitution reactions.
- Carboxamide Formation : Finalizing the synthesis through coupling reactions.
Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
